Azepan-4-amine dihydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
azepan-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-6-2-1-4-8-5-3-6;;/h6,8H,1-5,7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKLQYOTHCHRPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Azepan 4 Amine Dihydrochloride
Approaches to Azepane Ring Construction
The formation of the azepane scaffold is a key challenge in the synthesis of azepan-4-amine (B33968) dihydrochloride (B599025). Various strategies have been developed to construct this seven-membered nitrogen-containing ring system, primarily categorized into ring-closing, ring-expansion, and multi-component reactions.
Ring-Closing Reactions
Ring-closing metathesis (RCM) stands out as a powerful and widely utilized method for the synthesis of unsaturated nitrogen heterocycles, including precursors to the azepane ring. nih.govwikipedia.org This reaction typically involves the intramolecular metathesis of a diene substrate bearing a nitrogen atom, catalyzed by metal alkylidenes, most notably Grubbs-type ruthenium catalysts. nih.govorganic-chemistry.org The reaction proceeds through a metallacyclobutane intermediate, leading to the formation of a cyclic alkene and a volatile byproduct like ethylene, which drives the reaction to completion. wikipedia.org The versatility of RCM is demonstrated by its application in the synthesis of a wide range of ring sizes, from 5 to 30-membered rings, and its tolerance to various functional groups. organic-chemistry.org For instance, the synthesis of substituted azepanes mimicking monosaccharides has been achieved using RCM as a key step. nih.gov
Another approach to the azepane ring involves intramolecular cyclization reactions. For example, a silyl-aza-Prins cyclization of allylsilyl amines has been described for the synthesis of trans-azepanes with high diastereoselectivity. acs.org Additionally, intramolecular 1,7-carbonyl-enamine cyclization has been explored as a novel method for azepine ring closure. chem-soc.si
Ring-Expansion Methodologies
Ring-expansion reactions offer an alternative and efficient pathway to the azepane core, often starting from more readily available five or six-membered ring precursors. researchgate.net These methods are of significant interest due to their ability to generate medium to large-sized rings that are otherwise challenging to synthesize. nih.gov
One notable example is the piperidine (B6355638) ring expansion, which can yield diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity. rsc.org This strategy has been successfully applied to the construction of complex azepine backbones. rsc.org Other ring expansion techniques include the Schmidt and Beckmann rearrangements. nih.gov A recent strategy involves the photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered benzene (B151609) ring into a seven-membered azepane system under mild, blue-light mediated conditions at room temperature. nih.gov Furthermore, a cascade reaction involving an intramolecular Ullmann-type annulation and rearrangement has been used to expand a pyrrolidine (B122466) ring into a highly functionalized 1H-benzazepine. nih.gov
Multi-Component and Cascade Reactions
Multi-component reactions (MCRs) provide an efficient and atom-economical approach to complex molecules like azepanes by combining three or more reactants in a single step. acs.orgnih.gov An unprecedented microwave-assisted, diastereoselective multicomponent strategy has been developed for the rapid and efficient synthesis of the dibenzo[c,e]azepinone scaffold. nih.gov Another example is the pseudo three-component synthesis of coumarin-annulated azepines through the acid-catalyzed condensation of 3-amino-4-hydroxycoumarin with two equivalents of a substituted acetophenone. rsc.org These methods offer significant advantages in terms of efficiency and the ability to generate structural diversity. lifechemicals.com
Formation of the Azepan-4-amine Moiety
Once the azepane ring is constructed, the next crucial step is the introduction of the amine group at the C-4 position. This is typically achieved through reductive amination of a corresponding ketone or via nucleophilic substitution pathways.
Reductive Amination Protocols
Reductive amination is a widely employed and effective method for the synthesis of amines. researchgate.net This two-step process, often performed in a single pot, involves the reaction of a ketone with ammonia (B1221849) or an amine to form an imine or enamine intermediate, which is then reduced to the desired amine. In the context of azepan-4-amine synthesis, the precursor azepan-4-one (B24970) is reacted with an aminating agent, followed by reduction. cymitquimica.comnih.gov
The choice of reducing agent is critical for the success of the reaction. Various reducing agents can be employed, with the selection often depending on the specific substrate and desired reaction conditions. This method has been utilized in the synthesis of various substituted azepanes. nih.gov
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions provide an alternative route to introduce the amine functionality. leah4sci.com This approach typically involves the displacement of a suitable leaving group at the C-4 position of the azepane ring by an amine nucleophile or an azide (B81097) followed by reduction. masterorganicchemistry.com For instance, a nucleophilic aromatic substitution has been used to introduce cyclic amines onto a pyrrolopyrimidinone core. acs.org While direct substitution with ammonia can be challenging, a common strategy involves the use of the azide ion (N₃⁻) as a nucleophile. masterorganicchemistry.com The resulting azido-azepane can then be readily reduced to the corresponding azepan-4-amine. This two-step sequence, often referred to as a Gabriel-type synthesis, is a reliable method for the preparation of primary amines. masterorganicchemistry.com
Annulation Routes (e.g., gold-catalyzed for azepan-4-ones)
A highly effective method for constructing the azepane framework involves the synthesis of azepan-4-ones, which are versatile precursors to azepan-4-amine. A notable strategy is a gold-catalyzed [5+2] annulation. rsc.orgnih.govnih.gov This process efficiently creates the seven-membered ring system through a two-step sequence. nih.gov
The reaction typically begins with the alkylation of a suitable amine with a compound like pent-4-yn-1-yl tosylate. nih.gov The resulting intermediate undergoes a one-pot oxidation, often with an agent like m-CPBA, followed by catalysis with a gold complex, such as Ph₃PAuNTf₂ or (2-biphenyl)-Cy₂PAuNTf₂. nih.gov This sequence is thought to proceed through a gold carbene intermediate. nih.gov The reaction is notable for its high regioselectivity and its ability to achieve good to excellent diastereoselectivity, providing a flexible and efficient pathway to a variety of substituted azepan-4-one derivatives. rsc.orgnih.gov
Stereochemical Control in Azepane-4-amine Synthesis
Achieving stereochemical control is a critical aspect of modern synthetic chemistry, particularly for producing enantiomerically pure bioactive molecules. The synthesis of azepan-4-amine and its derivatives often employs methods that precisely control the three-dimensional arrangement of atoms.
Enantioselective Synthetic Routes
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several catalytic asymmetric methods have been developed for the synthesis of chiral azepanes.
One such approach involves the asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino allylic alcohols. lookchem.com This reaction can be catalyzed by a cationic Ruthenium complex bearing a chiral picolinic acid derivative, achieving excellent enantiomeric ratios (up to >99:1). lookchem.com This method is compatible with a wide array of nitrogen-protecting groups, including Boc, Cbz, and Ts, which facilitates further synthetic manipulations. lookchem.com
Another powerful strategy is the asymmetric hydrogenation of cyclic imines. For instance, the hydrogenation of dibenzoazepine hydrochlorides can be catalyzed by Rhodium complexes with chiral phosphine (B1218219) ligands, such as ZhaoPhos, to yield chiral seven-membered cyclic amines with excellent enantioselectivities (often >99% ee). acs.org Similarly, enantioselective synthesis of [b]-annulated azepane scaffolds has been achieved with enantiopurities of 97–98% ee. researchgate.net
Diastereoselective Transformations and Control of Ring Fusion
Diastereoselective reactions are crucial for controlling the relative stereochemistry of multiple stereocenters within a molecule. In the context of azepane synthesis, this is vital for establishing the substitution pattern on the ring and controlling the geometry of fused ring systems.
The gold-catalyzed [5+2] annulation for producing azepan-4-ones is not only regioselective but can also be highly diastereoselective. rsc.orgnih.gov This allows for the controlled formation of specific diastereomers of the azepane core.
Furthermore, syntheses of [b]-annulated azepane scaffolds have utilized palladium-catalyzed dihydrogenation, which involves the hydrogenation of C-C and C-N bonds followed by a reductive amination. researchgate.net This sequence proceeds as a single diastereoisomer, establishing a trans relative configuration at the ring fusion. researchgate.net In other complex syntheses, such as those for hydroxylated azepane iminosugars, an osmium-catalyzed tethered aminohydroxylation reaction has been used to form a key C-N bond with complete regio- and stereocontrol. acs.orgnih.gov
Chiral Precursors and Auxiliaries
The use of chiral starting materials or removable chiral auxiliaries is a classic and effective strategy for inducing chirality in a target molecule. In the synthesis of complex azepanes, this approach is frequently employed.
A clear example is the synthesis of heavily hydroxylated azepane iminosugars, which are complex relatives of the basic azepane structure. One route begins with a D-mannose-derived aldehyde, a readily available chiral precursor. acs.orgnih.gov The inherent chirality of the sugar derivative guides the stereochemical outcome of subsequent reactions.
Another demonstrated strategy involves the use of optically active cyclic α-allyl-β-oxoesters as starting materials for the enantioselective synthesis of [b]-annulated azepane scaffolds. researchgate.net The chirality present in the starting oxoester is transferred through the reaction sequence to yield an optically active final product. researchgate.net
| Stereoselective Method | Catalyst / Precursor | Stereochemical Outcome | Reference(s) |
| Gold-Catalyzed [5+2] Annulation | Ph₃PAuNTf₂ / (2-biphenyl)-Cy₂PAuNTf₂ | Good to excellent diastereoselectivity | rsc.org, nih.gov |
| Asymmetric N-allylation | Cationic CpRu complex with chiral ligand | Up to >99:1 enantiomer ratio | lookchem.com |
| Osmium-Catalyzed Aminohydroxylation | K₂OsO₂(OH)₄ / Chiral Precursor | Complete regio- and stereocontrol | acs.org, nih.gov |
| Palladium-Catalyzed Dihydrogenation | Pd/C / Chiral Precursor | Single trans diastereoisomer | researchgate.net |
Protective Group Chemistry in Synthetic Sequences
In multi-step organic synthesis, protecting groups are indispensable tools. wikipedia.org They function by temporarily masking a reactive functional group to prevent it from undergoing undesired reactions, while transformations are carried out elsewhere in the molecule. organic-chemistry.orglibretexts.org The amine functional group is particularly nucleophilic and susceptible to a wide range of reactions, making its protection a common requirement in the synthesis of azepan-4-amine. organic-chemistry.orglibretexts.org
The most common strategy for protecting amines is to convert them into carbamates or sulfonamides. This conversion significantly reduces the nucleophilicity of the nitrogen atom. organic-chemistry.orgmasterorganicchemistry.com
Common Amine Protecting Groups:
Boc (tert-butoxycarbonyl): This is one of the most widely used amine protecting groups. masterorganicchemistry.com It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide variety of reaction conditions. Its key advantage is its lability under acidic conditions (e.g., trifluoroacetic acid or HCl), which allows for selective removal without affecting other acid-sensitive groups if conditions are chosen carefully. masterorganicchemistry.comacs.org
Cbz (Carboxybenzyl): The Cbz group is another popular carbamate-based protecting group. masterorganicchemistry.com It is installed using benzyl (B1604629) chloroformate. The Cbz group is stable to acidic and some basic conditions but is readily removed by catalytic hydrogenation (e.g., H₂, Pd/C), a process that cleaves the benzyl C-O bond. masterorganicchemistry.com
Ts (Tosyl): The tosyl group is a sulfonamide-based protecting group, formed by reacting the amine with tosyl chloride. lookchem.comwikipedia.org It is very stable to acidic conditions and many oxidative and reductive conditions. Removal often requires harsh conditions, such as strong reducing agents (sodium in liquid ammonia). wikipedia.org
| Protecting Group | Abbreviation | Typical Installation Reagent | Cleavage Conditions | Reference(s) |
| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) | masterorganicchemistry.com, acs.org |
| Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) | lookchem.com, masterorganicchemistry.com |
| p-Toluenesulfonyl | Tosyl (Ts) | Tosyl chloride (TsCl) | Strong reducing agents (e.g., Na/NH₃) | lookchem.com, wikipedia.org |
Chemical Transformations and Reactivity of Azepan 4 Amine Dihydrochloride
Reactivity of the Azepane Ring System
The azepane ring is a saturated, flexible seven-membered heterocycle. Its reactivity is primarily centered on the secondary amine within the ring.
Functionalization of the Cyclic Amine Moiety
The secondary amine of the azepane ring is a strong nucleophile upon deprotonation and readily undergoes reactions to form N-substituted derivatives. Common functionalization reactions include N-acylation, N-alkylation, and N-arylation. These modifications are crucial for incorporating the azepane scaffold into more complex molecules.
N-Acylation: The cyclic amine can be acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. A common strategy in synthetic chemistry involves using a protected form of the molecule, such as tert-butyl 4-aminoazepane-1-carboxylate, where the exocyclic amine's reactivity is masked, allowing for selective functionalization. chemscene.comnih.gov For example, the synthesis of ENPP1 inhibitors involved the nucleophilic substitution reaction of cyclic amines with a pyrrolopyrimidinone core, a reaction analogous to acylation. acs.org
N-Arylation: The secondary amine can undergo coupling reactions with aryl halides or sulfonates, often catalyzed by transition metals like palladium or copper, to form N-arylazepanes. This is a key transformation for creating structures found in many biologically active compounds.
N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces alkyl groups onto the ring nitrogen. Reductive amination is another powerful method for N-alkylation, where the azepane reacts with an aldehyde or ketone in the presence of a reducing agent.
The table below summarizes common functionalization reactions of the azepane ring nitrogen.
| Reaction Type | Reagent Class | Functional Group Formed |
| N-Acylation | Acyl Halides, Anhydrides | Amide |
| N-Sulfonylation | Sulfonyl Halides | Sulfonamide |
| N-Alkylation | Alkyl Halides | Tertiary Amine |
| N-Arylation | Aryl Halides | N-Aryl Amine |
| Reductive Amination | Aldehydes/Ketones, Reducing Agent | Tertiary Amine |
Ring-Opening and Rearrangement Reactions
The azepane ring, being a medium-sized ring, can be susceptible to transannular reactions, ring contractions, and ring-opening under specific conditions, although it is generally stable.
Ring Expansion and Contraction: While less common for a simple saturated azepane, heterocyclic rearrangements can occur. For instance, ring expansion of dihydropyridines can form azepines. rsc.org Conversely, certain substituted azepines can undergo ring contraction. rsc.orgyoutube.com A deaminative ring contraction cascade has been reported for biaryl-linked azepine intermediates to synthesize polyheterocyclic aromatics, demonstrating a sophisticated rearrangement pathway. nih.gov
Ring-Opening: Ring-opening of the azepane ring is not a typical reaction under standard conditions but can be achieved through specific chemical strategies. For example, the Dowd–Beckwith reaction involves the ring-expansion of cyclic ketones and can be adapted for the deconstructive functionalization of cyclic molecules. researchgate.net While not a direct reaction of azepan-4-amine (B33968), it illustrates a strategy that can lead to ring modification.
Reactivity of the Amino Functional Group
The exocyclic primary amino group at the C-4 position is a key site of reactivity, behaving as a potent nucleophile in a variety of chemical transformations.
Nucleophilic Additions and Substitutions
The primary amine can act as a nucleophile to attack a wide range of electrophilic centers. In its free base form, it readily participates in substitution and addition reactions.
Nucleophilic Aromatic Substitution (SNAr): The amino group can displace leaving groups on electron-deficient aromatic or heteroaromatic rings. In one study, a protected azepan-4-amine was used as a nucleophile to react with a chlorinated pyrrolopyrimidinone, forming a C-N bond in the synthesis of ENPP1 inhibitors. acs.org
Michael Addition: The amine can add to α,β-unsaturated carbonyl compounds in a conjugate addition reaction, forming a new carbon-nitrogen bond at the β-position of the carbonyl system.
Condensation and Imine Formation
One of the most characteristic reactions of primary amines is their condensation with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orgnih.gov The formation of the C=N double bond is reversible and can be driven to completion by removing water from the reaction mixture. nih.gov
The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the imine. libretexts.org The pH must be controlled; it needs to be acidic enough to protonate the hydroxyl group of the carbinolamine to make it a good leaving group (water), but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. libretexts.org
The table below illustrates the expected imine products from the reaction of azepan-4-amine with various carbonyl compounds.
| Carbonyl Reactant | Structure | Imine Product Name |
| Benzaldehyde | C₆H₅CHO | N-(azepan-4-yl)-1-phenylmethanimine |
| Acetone | (CH₃)₂CO | N-(azepan-4-yl)propan-2-imine |
| Cyclohexanone | C₆H₁₀O | N-(azepan-4-yl)cyclohexan-1-imine |
These imine intermediates can be further reduced in a process called reductive amination to yield secondary amines.
Oxidation Reactions
The primary amino group of azepan-4-amine is susceptible to oxidation. The product of the oxidation depends on the specific oxidizing agent used. The electrochemical oxidation of similar compounds, like 4-aminophenol, results in the formation of a quinoneimine, indicating the potential for the amino group to be oxidized. researchgate.net
Possible oxidation products include:
Hydroxylamines: Mild oxidation can produce the corresponding N-hydroxy derivative.
Nitroso Compounds: Further oxidation can lead to the formation of nitroso (-NO) compounds.
Nitro Compounds: Strong oxidizing agents can oxidize the primary amine to a nitro (-NO₂) group.
Imines: Aerobic oxidation, sometimes catalyzed by metals like copper or silver, can lead to the formation of imines through oxidative coupling, particularly from benzylamines. organic-chemistry.org
The specific conditions and reagents will determine the outcome of the oxidation reaction.
C-H Functionalization Approaches
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and efficient strategy in modern synthetic chemistry, allowing for the modification of molecular scaffolds without the need for pre-functionalized starting materials. researchgate.net For saturated cyclic amines like azepane derivatives, this approach offers a direct route to complex and valuable molecules. researchgate.netnih.gov
Recent advancements have demonstrated the feasibility of C-H functionalization at the α-position to the nitrogen atom in cyclic amines. One notable method involves a protecting-group-free, one-pot procedure. This process begins with the deprotonation of the secondary amine, followed by the addition of a hydride acceptor, such as benzophenone, to generate a cyclic imine intermediate. This imine is then captured by an organolithium nucleophile to yield the α-functionalized amine. This strategy is applicable to a range of cyclic amines and has been used to synthesize bioactive molecules. nih.gov
Electrochemical methods, such as the Shono-type oxidation, have also been well-established for the α-functionalization of cyclic amines. thieme-connect.com More recently, efforts have been directed towards the more challenging β-C(sp³)–H functionalization. Electrochemical approaches, assisted by catalysts like ferrocene, are being explored to achieve this under mild conditions. thieme-connect.com
Biocatalysis offers another promising avenue for the enantioselective α-C–H functionalization of saturated N-heterocycles. Iron-based biocatalysts have been developed to facilitate carbene transfer reactions from diazo compounds to cyclic amines, including pyrrolidines. acs.org This method allows for the installation of a keto group, which can be further diversified, with high yields and stereoselectivity. acs.org Such biocatalytic strategies can even be applied to the late-stage functionalization of complex drug scaffolds. acs.org
The table below summarizes various C-H functionalization approaches applicable to cyclic amines, which could be extended to the azepane core of Azepan-4-amine.
| Functionalization Strategy | Target Position | Key Reagents/Catalysts | Intermediate | Potential Application |
| Intermolecular Hydride Transfer nih.gov | α-C-H | n-BuLi, Benzophenone, Organolithium | Cyclic Imine | Synthesis of bioactive amines |
| Electrochemical Oxidation thieme-connect.com | α-C-H (Shono) | Electric Current | N-Acyliminium Ion | Synthesis of α-alkoxylated amines |
| Electrochemical Acylation thieme-connect.com | β-C-H | Ferrocene electrocatalyst | Radical Cation | Direct installation of acyl groups |
| Biocatalytic Carbene Transfer acs.org | α-C-H | Engineered Cytochrome P450, Diazo compounds | Metallo-carbene | Enantioselective synthesis |
Development of Novel Reaction Mechanisms
The development of novel reaction mechanisms is crucial for expanding the synthetic utility of building blocks like Azepan-4-amine. Research into related heterocyclic systems has yielded several innovative transformations that could be applied to the azepane scaffold.
One area of significant progress is in photoredox catalysis. nih.gov Dual catalytic systems, combining a photocatalyst with an organocatalyst, have enabled the direct C-H methylation of azines using methanol, showcasing a green approach with water as the only byproduct. nih.gov Another photoredox-based method allows for the coupling of amino-acid-derived redox-active esters to azines, facilitated by an iridium photocatalyst and a Brønsted acid, to form α-amino alkylated products. nih.gov These radical-based mechanisms, which operate under mild conditions, are highly valuable for the late-stage functionalization of complex molecules. nih.gov
Tandem reactions provide an efficient means to construct complex molecular architectures in a single step. For instance, a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines has been developed to synthesize substituted azepines. nih.gov This process involves the intermolecular addition of an amine to a copper-activated triple bond, followed by an intramolecular cyclization. nih.gov Such a strategy could potentially be adapted for the elaboration of the Azepan-4-amine structure.
Furthermore, unexpected reaction pathways can lead to the discovery of novel scaffolds. A solvent-controlled divergent reaction between 1,8-diazabicyclo[5.4.0]undec-8-ene (DBU) and ketenimines has been shown to selectively produce either tricyclic azepine derivatives or ε-caprolactam-tethered compounds. acs.org This highlights how reaction conditions can be tuned to navigate complex potential energy surfaces and achieve selective outcomes.
The following table details some novel reaction mechanisms and their potential applicability.
| Reaction Type | Catalyst/Reagent | Key Features | Resulting Structure | Reference |
| Dual Photoredox/Organocatalysis | Iridium photocatalyst, Brønsted acid | Visible-light mediated, radical mechanism | C-H alkylated azines | nih.gov |
| Copper-Catalyzed Tandem Reaction | Copper(I) salt | Amination followed by cyclization | Functionalized azepines | nih.gov |
| Solvent-Controlled Divergent Reaction | DBU, Ketenimines | Selective formation of different products based on solvent | Tricyclic azepines or ε-caprolactam derivatives | acs.org |
| Nickel-Catalyzed Allylation | Nickel catalyst, Allylic alcohols | Umpolung reactivity, high regioselectivity | Homoallylic amines | acs.org |
These examples of C-H functionalization and novel reaction mechanisms, while often demonstrated on other cyclic amines or in the synthesis of azepine derivatives, provide a clear roadmap for the potential chemical transformations of Azepan-4-amine dihydrochloride (B599025). The continued exploration of such reactions will undoubtedly unlock new opportunities for the use of this compound in medicinal chemistry and materials science.
Azepan 4 Amine Dihydrochloride As a Versatile Synthetic Intermediate and Scaffold
Building Block for Complex Molecular Architectures
The azepane motif is a significant structural component found in numerous natural products and biologically active molecules. nih.govdntb.gov.ua Azepan-4-amine (B33968) dihydrochloride (B599025) provides a ready-made seven-membered azacycle, which can be strategically incorporated into larger, more complex structures. The presence of two nucleophilic nitrogen atoms allows for sequential or selective functionalization.
The secondary amine of the azepane ring can undergo a variety of chemical transformations, including N-alkylation, N-arylation, acylation, and sulfonylation, to introduce diverse substituents. The primary amino group at the C4 position offers a further point for diversification. For instance, it can be converted into amides, sulfonamides, ureas, or used in reductive amination reactions to append other molecular fragments. This multi-faceted reactivity makes it a key intermediate in multi-step syntheses where the azepane core is a desired feature of the final molecule. The strategic protection of one amine group while reacting the other allows for controlled, stepwise elaboration of complex molecular designs.
Role in the Synthesis of Annulated and Fused Heterocyclic Systems
The amine functionalities of azepan-4-amine dihydrochloride are instrumental in the construction of annulated and fused heterocyclic systems, where another ring system is built onto the azepane framework. Such structures are of great interest in medicinal chemistry as they can explore novel regions of chemical space and may exhibit unique biological activities. enamine.netresearchgate.net
General strategies for forming fused rings often involve the reaction of cyclic amines with bifunctional electrophiles. enamine.net For example, the primary amine of the azepane scaffold can react with α,β-unsaturated ketones or esters to initiate a sequence of reactions, such as aza-Michael addition followed by intramolecular cyclization, to form a new fused ring. Similarly, condensation reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine or pyridine rings. researchgate.netfrontiersin.org
Redox-annulation reactions, where cyclic amines react with specific aldehydes, represent another powerful method for creating polycyclic ring systems. acs.orgacs.org By applying these established principles, this compound can serve as a precursor to novel azepane-fused heterocycles, such as pyrazolo[4,5-d]azepanes or pyrido[4,5-d]azepanes, expanding the repertoire of available drug-like scaffolds.
| Reagent Type | Potential Fused Ring System | Reaction Principle |
|---|---|---|
| 1,3-Dicarbonyl Compounds (e.g., Acetylacetone) | Fused Pyrimidine or Pyridine Derivatives | Condensation followed by cyclization and dehydration. |
| α,β-Unsaturated Ketones | Fused Dihydropyridinone Derivatives | Aza-Michael addition followed by intramolecular condensation. |
| β-Ketoaldehydes | Fused Quinolizine-type Structures | Intramolecular redox-Mannich reaction. acs.org |
| Ortho-formylarylboronic acids | Fused Quinazoline Derivatives | Condensation followed by intramolecular cyclization (Petasis or Suzuki coupling). |
Precursor for Polyhydroxylated Azepanes
Polyhydroxylated azepanes, also known as azepane-based iminosugars, are a class of compounds that have attracted significant attention due to their ability to inhibit glycosidases and glycosyltransferases. nih.gov These enzymes play crucial roles in various biological processes, and their inhibition is a therapeutic strategy for conditions such as diabetes, viral infections, and lysosomal storage disorders.
While many syntheses of polyhydroxylated azepanes start from carbohydrate precursors, nih.govresearchgate.net azepan-4-amine provides a pre-formed seven-membered ring that could potentially be elaborated into these target structures. A synthetic strategy could involve the dihydroxylation of an unsaturated azepane derivative. This would require the initial conversion of azepan-4-amine into a suitable unsaturated intermediate, for instance, through elimination reactions. Subsequent stereoselective dihydroxylation (e.g., using osmium tetroxide for syn-dihydroxylation or through an epoxidation-hydrolysis sequence for anti-dihydroxylation) would install the desired hydroxyl groups. nih.gov The development of such synthetic routes offers an alternative approach to these biologically important molecules, starting from a readily available heterocyclic core.
Diversification Strategies for Scaffold Libraries
In modern drug discovery, the synthesis of compound libraries based on a central "privileged" scaffold is a key strategy for identifying new therapeutic agents. nih.govmdpi.comnih.gov this compound is an ideal scaffold for such library synthesis due to its two distinct points of chemical diversity. nih.govenamine.net
The "scaffold decoration" approach involves reacting the core structure with a diverse set of building blocks to generate a large collection of related analogues. rsc.org The primary and secondary amine groups of azepan-4-amine can be functionalized in a combinatorial fashion using parallel synthesis techniques. youtube.com For example, the secondary ring nitrogen can be reacted with a set of diverse alkyl halides or sulfonyl chlorides, while the primary exocyclic amine can be acylated with a library of carboxylic acids or reacted with various isocyanates to form ureas. nih.gov
This approach allows for the rapid generation of thousands of unique compounds, systematically exploring the chemical space around the azepane core. rsc.org The resulting libraries can then be screened in high-throughput assays to identify compounds with desired biological activities, leading to the discovery of new hit and lead compounds for drug development programs.
| Reactive Site | Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|---|
| Ring Secondary Amine (N-1) | Reductive Amination | Aldehydes/Ketones | N-Alkyl/N-Arylmethyl |
| Acylation | Acid Chlorides/Anhydrides | N-Acyl (Amide) | |
| Sulfonylation | Sulfonyl Chlorides | N-Sulfonyl (Sulfonamide) | |
| Exocyclic Primary Amine (C-4) | Acylation | Carboxylic Acids (with coupling agents) | N-Acyl (Amide) |
| Reaction with Isocyanate | Isocyanates | Urea | |
| Reductive Amination | Aldehydes/Ketones | Secondary Amine |
Advanced Analytical and Spectroscopic Characterization of Azepan 4 Amine Dihydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Azepan-4-amine (B33968) dihydrochloride (B599025) in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of Azepan-4-amine dihydrochloride is expected to exhibit distinct signals corresponding to the different types of protons in the azepane ring and the amine group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons adjacent to the nitrogen atom in the ring and the primary amine group will be deshielded and appear at a lower field (higher ppm value). The integration of the peaks provides the relative ratio of the number of protons for each signal, and the splitting patterns (multiplicity) reveal the number of neighboring protons, which is crucial for establishing connectivity.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. Carbons bonded to the nitrogen atom will be shifted downfield. The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the complete molecular structure. researchgate.netresearchgate.net
Interpreting the Spectra: The interpretation of NMR spectra involves analyzing the chemical shifts, integration, and multiplicity of the signals. libretexts.org For this compound, the presence of the seven-membered azepane ring leads to a complex pattern of signals for the methylene (B1212753) protons due to their diastereotopic nature and restricted conformational mobility. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively establish the proton-proton and proton-carbon correlations, respectively, aiding in the complete structural assignment. libretexts.orgresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH-NH₂ | 3.0 - 3.5 | 45 - 55 |
| CH₂ (adjacent to NH) | 2.8 - 3.2 | 40 - 50 |
| CH₂ (ring) | 1.5 - 2.5 | 25 - 40 |
| NH₃⁺ | 7.5 - 8.5 | - |
| NH₂⁺ (ring) | 8.0 - 9.0 | - |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Composition and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.
Molecular Ion Peak: In a typical mass spectrum, this compound will exhibit a molecular ion peak ([M+H]⁺) corresponding to its protonated form. The high-resolution mass spectrometry (HRMS) measurement of this peak allows for the precise determination of the molecular formula by comparing the experimental mass to the calculated mass.
Fragmentation Analysis: The fragmentation of the molecular ion provides a "fingerprint" of the molecule. Common fragmentation pathways for cyclic amines involve the cleavage of the ring. For this compound, characteristic fragmentation would likely involve the loss of the amine group and subsequent cleavages of the azepane ring. The study of these fragmentation patterns can help in the structural confirmation of the compound. nih.govmdpi.com Electrospray ionization (ESI) is a soft ionization technique commonly used for such analyses, as it typically keeps the parent molecule intact. rsc.org
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₁₆Cl₂N₂ |
| Monoisotopic Mass | 186.0741 u |
| [M+H]⁺ (calculated) | 115.1284 m/z (for the free base) |
| Common Adducts | [M+Na]⁺, [M+K]⁺ |
Note: The observed m/z will correspond to the free base C₆H₁₄N₂ after the loss of HCl.
X-ray Crystallography for Solid-State Structure and Stereochemistry
Crystal Structure Analysis: A single crystal of this compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This analysis reveals the precise geometry of the azepane ring, which can exist in various conformations (e.g., chair, boat). It also confirms the positions of the amine group and the chloride counter-ions and details the hydrogen bonding network within the crystal structure.
The structural data obtained from X-ray crystallography is considered the "gold standard" for structure determination and can be used to validate the structural insights gained from other techniques like NMR.
Chromatographic Techniques for Purity and Separation (e.g., HPLC, LC-MS, UPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity determination. A solution of the compound is passed through a column packed with a stationary phase, and the components are separated based on their differential partitioning between the stationary and mobile phases. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org This hyphenated technique is highly sensitive and selective, allowing for the identification of impurities even at trace levels. lcms.cz The retention time from the LC provides information about the polarity of the compound, while the mass spectrum confirms its identity.
Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller particle sizes in the column, resulting in higher resolution, faster analysis times, and improved sensitivity. This makes it a powerful tool for the rapid and efficient purity analysis of this compound. researchgate.net
Table 3: Typical Chromatographic Conditions for the Analysis of this compound
| Parameter | HPLC | LC-MS |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile/Water with an additive (e.g., TFA or formic acid) | Acetonitrile/Water with a volatile buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) |
| Detection | UV (e.g., 210 nm) | Mass Spectrometer (ESI positive mode) |
| Flow Rate | 1.0 mL/min | 0.3-0.5 mL/min |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample of this compound. The experimentally determined percentages of these elements are compared with the theoretically calculated values based on the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
Procedure: A small, accurately weighed sample of the compound is combusted in a controlled environment. The resulting combustion products (CO₂, H₂O, and N₂) are quantitatively measured. The chlorine content can be determined by other methods, such as titration.
Importance: This technique is crucial for confirming the stoichiometry of the dihydrochloride salt, ensuring that two molecules of hydrogen chloride are associated with each molecule of azepan-4-amine.
Table 4: Theoretical Elemental Composition of this compound (C₆H₁₆Cl₂N₂)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.01 | 6 | 72.06 | 38.51% |
| Hydrogen (H) | 1.01 | 16 | 16.16 | 8.64% |
| Chlorine (Cl) | 35.45 | 2 | 70.90 | 37.91% |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 14.98% |
| Total | 187.14 | 100.00% |
Computational and Theoretical Investigations of Azepan 4 Amine Dihydrochloride
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules. indexcopernicus.com DFT methods are employed to optimize the molecular geometry and predict a variety of electronic properties by solving approximations of the Schrödinger equation. nih.gov For Azepan-4-amine (B33968) dihydrochloride (B599025), these calculations provide a detailed picture of its reactivity, stability, and intermolecular interaction potential.
A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. indexcopernicus.com The MEP map reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), highlighting likely sites for chemical reactions. For Azepan-4-amine dihydrochloride, the protonated amine groups would be expected to be strongly electron-poor.
Key electronic properties for a molecule like this compound can be calculated and are presented in the table below. These values are determined using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, which offers a good balance of accuracy and computational cost. nih.gov
| Calculated Property | Typical Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Indicates the energy of the outermost electrons; related to ionization potential. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest-energy empty orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 8.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |
| Dipole Moment | ~12-15 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Mulliken Atomic Charges | Varies per atom | Provides an estimate of the partial charge on each atom in the molecule. |
Mechanistic Studies through Computational Modeling
Computational modeling is instrumental in investigating reaction mechanisms, providing insights into transition states, reaction energies, and kinetic barriers that are often difficult to measure experimentally. For this compound, modeling can be used to understand its role in synthetic reactions, such as its use as a linker or building block in the creation of more complex molecules. acs.org
For instance, if this compound were to participate in a nucleophilic substitution or a coupling reaction, computational models could map out the entire reaction coordinate. This involves:
Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and products.
Transition State Searching: Locating the highest energy point along the reaction pathway, known as the transition state. The structure of the transition state provides crucial information about the geometry of the reaction.
Frequency Calculations: Confirming the nature of the stationary points (minima for reactants/products, first-order saddle point for transition states) and calculating the zero-point vibrational energies to refine the energy profile.
Such studies can predict whether a reaction is thermodynamically favorable (by comparing the energies of reactants and products) and kinetically feasible (by calculating the activation energy barrier). This approach was used, for example, in studying cycloaddition reactions where computational analysis correctly predicted the kinetically and thermodynamically favored product. nih.gov
Conformation Analysis and Molecular Dynamics Simulations
The seven-membered azepane ring is not planar and can adopt several different conformations, such as chair, boat, and twist-boat forms. The specific conformation can significantly influence the molecule's reactivity and its ability to bind to biological targets. Conformation analysis through computational methods helps to identify the most stable (lowest energy) conformations and the energy barriers for converting between them. nih.gov
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. In an MD simulation, the movements of atoms are calculated over a series of small time steps, governed by classical mechanics. This provides a moving picture of the molecule, revealing how it flexes, vibrates, and changes conformation in solution. nih.gov This is particularly important for understanding how the molecule behaves in a physiological environment and how its flexible ring system might adapt its shape to fit into a binding pocket.
The relative energies of different conformers can be calculated to determine their population at equilibrium.
| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K |
|---|---|---|
| Chair | 0.00 | ~90% |
| Twist-Chair | ~1.5 | ~8% |
| Boat | ~2.5 | ~2% |
| Twist-Boat | ~3.0 | <1% |
Retrosynthetic Analysis Assisted by Computational Tools
Retrosynthetic analysis is a method used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.com In recent years, computational tools have been developed to automate and enhance this process. the-scientist.comnih.gov
Software platforms, such as SYNTHIA™, use vast databases of known chemical reactions to propose and evaluate potential retrosynthetic pathways. nih.govthe-scientist.com For a molecule like this compound, a computational tool would begin by identifying key "disconnections"—bonds that can be broken to simplify the molecule based on known and reliable chemical transformations.
A plausible retrosynthetic pathway might involve:
Disconnection of the C-N bond of the amine: The primary amine group at the 4-position is a key functional group. A retrosynthetic step could transform this amine into a more stable precursor, such as a ketone, via reductive amination. This identifies 4-azepanone as a key intermediate.
Ring-closing Metathesis or Cyclization: The azepane ring itself could be formed from a linear precursor. The software might suggest an acyclic diene that could be closed using a ring-closing metathesis reaction or an amino-ester that could undergo intramolecular cyclization.
By leveraging these computational tools, chemists can rapidly explore numerous synthetic routes, assess their feasibility based on reaction precedents, and identify optimal pathways that use readily available and cost-effective starting materials. the-scientist.com This accelerates the process of chemical synthesis and can lead to the discovery of novel and more efficient routes. researchgate.net
Future Research Directions and Unexplored Avenues
Innovations in Green Synthetic Chemistry for Azepanes
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce or eliminate the use and generation of hazardous substances. Future research in the synthesis of azepanes, including precursors to Azepan-4-amine (B33968) dihydrochloride (B599025), will undoubtedly focus on more environmentally benign methodologies.
A promising direction lies in the use of water as a solvent and the application of reusable, non-toxic catalysts. For instance, a recent study demonstrated the synthesis of azepinodiazepine derivatives using a Fe3O4/ZnO@MWCNT nanocomposite as a high-performance catalyst in water at room temperature. tandfonline.com This approach offers significant advantages, including short reaction times, excellent product yields, and simple catalyst separation. tandfonline.com The catalyst itself was synthesized using a plant extract, further enhancing the green credentials of the process. tandfonline.com
Future research will likely expand on these principles, exploring a wider range of nanocatalysts and aqueous reaction conditions for the synthesis of the core azepane ring. The development of one-pot, multi-component reactions in water will be a key area of focus, minimizing waste and improving efficiency.
Table 1: Comparison of a Green Synthetic Method with Conventional Approaches
| Feature | Conventional Synthesis | Green Synthesis Example (Fe3O4/ZnO@MWCNT) |
| Solvent | Often toxic organic solvents | Water |
| Catalyst | Often homogeneous, toxic, and non-reusable | Heterogeneous, reusable, and synthesized via green methods |
| Reaction Conditions | Often high temperatures and pressures | Room temperature |
| Efficiency | May involve multiple steps and purifications | High yields in a one-pot reaction |
| Environmental Impact | Higher generation of hazardous waste | Minimal waste generation |
Catalytic Applications of Azepane Derivatives
Catalysis is at the heart of modern synthetic chemistry, and the development of novel catalytic systems for azepane synthesis is a vibrant area of research. The choice of catalyst can dramatically influence the outcome of a reaction, enabling the selective formation of desired isomers and complex structures.
Several catalytic strategies have been successfully employed for the synthesis of azepane derivatives. For example, rhodium(II)-catalyzed [4+3] cycloaddition reactions have proven effective for constructing the azepine core. unigoa.ac.in Another approach involves the silyl-aza-Prins cyclization of allylsilyl amines, where the use of indium trichloride (B1173362) (InCl3) as a Lewis acid catalyst selectively yields trans-azepanes in high yields and diastereoselectivities. nih.gov Interestingly, switching the catalyst to trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in the same reaction leads to the formation of tetrahydropyran (B127337) derivatives, highlighting the critical role of the catalyst in directing the reaction pathway. nih.gov
Furthermore, copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines provides an efficient route to trifluoromethyl-substituted azepin-2-carboxylates. nih.gov This method is significant as the introduction of fluorine-containing groups can dramatically alter the biological properties of a molecule.
Future research will focus on the discovery of new, more efficient, and highly selective catalysts. This includes the development of enantioselective catalysts to produce specific stereoisomers of azepane derivatives, which is crucial for their application in medicinal chemistry. The exploration of dual-catalysis systems, where two catalysts work in concert to promote different steps of a reaction sequence, will also be a key avenue for innovation.
Table 2: Overview of Catalytic Methods for Azepane Synthesis
| Catalytic Method | Catalyst Example | Key Features |
| Rhodium-catalyzed Cycloaddition | Rh(II) complexes | Efficient construction of the azepine ring. unigoa.ac.in |
| Silyl-aza-Prins Cyclization | InCl3 | High yields and diastereoselectivity for trans-azepanes. nih.gov |
| Tandem Amination/Cyclization | Cu(I) | Synthesis of functionalized azepines, including fluorinated derivatives. nih.gov |
Exploration of Non-Canonical Reactivity Patterns
Moving beyond traditional synthetic methods, the exploration of non-canonical reactivity patterns offers exciting new possibilities for the construction of complex molecular architectures, including the azepane ring system. These novel reactions often involve highly reactive intermediates and unconventional bond formations.
One such area of innovation is the use of strained-ring systems. For example, the manipulation of "anomalous" aziridines, which possess unusual molecular geometries, can lead to the formation of azepines through catalyst-controlled chemoselective pathways. nih.gov This approach allows for the construction of densely substituted and stereochemically complex nitrogen-containing heterocycles that are difficult to access through conventional means. nih.gov
Another novel strategy is the 1,7-carbonyl-enamine cyclization, which has been reported as a new method for closing the azepine ring to form functionalized heterocyclic fused azepine systems. chem-soc.si This intramolecular cyclization represents a departure from more common ring-closing strategies and opens up new avenues for the synthesis of novel azepane derivatives.
Future research will likely uncover even more unconventional methods for azepane synthesis. This could involve the use of photoredox catalysis to generate radical intermediates that undergo novel cyclization reactions, or the application of electrochemistry to drive unique bond-forming processes. The study of cascade reactions, where a single synthetic operation triggers a series of transformations to rapidly build molecular complexity, will also be a key focus.
Integration with Advanced Automation and AI in Synthesis
The convergence of chemistry, robotics, and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. chemh.com Automated synthesis platforms, guided by AI algorithms, can significantly accelerate the discovery and optimization of synthetic routes for molecules like Azepan-4-amine dihydrochloride.
Looking ahead, the development of fully autonomous "self-driving" laboratories for chemical synthesis is a major goal. nih.gov These systems would be capable of designing, executing, and optimizing chemical reactions with minimal human intervention. The use of machine learning algorithms to predict reaction outcomes and identify optimal reaction conditions will be crucial for the success of these autonomous platforms. mdpi.com This technology will enable the rapid synthesis and screening of large libraries of azepane derivatives, accelerating the discovery of new drug candidates and functional materials.
Q & A
Q. What are the recommended safety protocols for handling Azepan-4-amine dihydrochloride in laboratory settings?
this compound should be handled by qualified personnel in authorized facilities equipped with proper ventilation and safety equipment. Personal protective equipment (PPE), including gloves, lab coats, and eye protection, is mandatory. Due to limited toxicological data (e.g., reproductive toxicity, skin irritation), researchers should adopt precautionary measures such as minimizing aerosol formation and avoiding direct contact . Safety Data Sheets (SDS) for analogous dihydrochloride compounds emphasize the need for rigorous hazard mitigation, including spill containment and waste disposal protocols .
Q. How is this compound synthesized, and what are the critical intermediates?
While direct synthesis pathways for this compound are not detailed in the provided evidence, general strategies for dihydrochloride salt formation involve reacting the free base (azepan-4-amine) with hydrochloric acid in a 1:2 molar ratio. Key intermediates may include the parent amine and its mono-hydrochloride form. Characterization typically employs techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm purity and stoichiometry .
Q. What analytical methods are used to verify the structural integrity of this compound?
Structural verification requires a combination of spectroscopic and chromatographic methods:
- NMR : To confirm the azepane ring structure and protonation states.
- HPLC : For purity assessment. A Primesep 100 mixed-mode column with a mobile phase of water, acetonitrile, and sulfuric acid buffer (detection at 200 nm) is effective for similar dihydrochloride compounds .
- Mass spectrometry (MS) : To validate molecular weight and chloride ion incorporation .
Advanced Research Questions
Q. How can researchers design experiments to assess the receptor binding affinity of this compound?
Experimental design should include:
- Target selection : Prioritize receptors with structural homology to those targeted by analogous compounds (e.g., LSD1 inhibitors or dopamine receptors) .
- Competitive binding assays : Use radiolabeled ligands or fluorescence polarization to measure displacement.
- Controls : Include positive controls (e.g., known receptor antagonists) and negative controls (vehicle-only treatments).
- Data normalization : Express results as percentage inhibition relative to baseline activity, with triplicate measurements to ensure reproducibility .
Q. How should researchers address contradictions in reported pharmacological data for this compound?
Contradictions may arise from variations in experimental conditions (e.g., pH, solvent systems) or assay sensitivity. To resolve discrepancies:
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50 values).
- Replication studies : Reproduce conflicting experiments under controlled conditions, ensuring consistent reagent batches and instrumentation.
- Statistical rigor : Apply multivariate analysis to identify confounding variables (e.g., temperature fluctuations, cell line differences) .
Q. What strategies improve the reproducibility of this compound in cellular assays?
Reproducibility requires meticulous documentation of:
- Sample preparation : Specify solvent systems (e.g., aqueous vs. DMSO), concentrations, and storage conditions.
- Assay parameters : Detail cell passage numbers, incubation times, and endpoint measurements.
- Metadata standardization : Adopt frameworks like MIACARM to harmonize experimental design, measurement techniques, and uncertainty quantification .
Q. How can researchers optimize the stability of this compound in long-term studies?
Stability testing should include:
- Accelerated degradation studies : Expose the compound to heat, light, and humidity to identify degradation products via HPLC-MS.
- pH profiling : Assess solubility and ionizability across physiological pH ranges.
- Lyophilization : For long-term storage, lyophilize the compound under inert atmospheres and validate stability through periodic re-analysis .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-response data involving this compound?
- Non-linear regression : Fit dose-response curves using the Hill equation to calculate EC50/IC50 values.
- Error propagation : Account for variability in triplicate measurements using standard deviation or confidence intervals.
- Comparative tests : Apply ANOVA or Student’s t-test to assess significance between treatment groups .
Q. How should researchers present large datasets for this compound in publications?
- Supplementary materials : Deposit raw data (e.g., NMR spectra, HPLC chromatograms) in repositories like Figshare or Zenodo.
- Visualization : Use heatmaps for high-throughput screening results or line graphs for kinetic studies.
- Annotation : Clearly label axes, units, and statistical significance markers (e.g., asterisks for p-values) .
Addressing Knowledge Gaps
Q. What follow-up studies are needed to resolve the lack of toxicological data for this compound?
Prioritize:
- Acute toxicity studies : Determine LD50 values in rodent models.
- Genotoxicity assays : Conduct Ames tests or micronucleus assays.
- Environmental impact assessments : Evaluate biodegradability and ecotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
